molecular formula C38H48N2O4 B15045506 (2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester CAS No. 1921-66-0

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester

Cat. No.: B15045506
CAS No.: 1921-66-0
M. Wt: 596.8 g/mol
InChI Key: NEYUQTLVYADCBC-UHFFFAOYSA-N
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Description

(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester is a biquinoline-based compound featuring two esterified nonyl chains at the 4,4'-positions. This molecule belongs to a class of ligands and intermediates used in coordination chemistry, materials science, and photovoltaics. The dinonyl ester modification enhances lipophilicity, making it suitable for applications requiring solubility in non-polar solvents or integration into polymeric matrices .

Properties

CAS No.

1921-66-0

Molecular Formula

C38H48N2O4

Molecular Weight

596.8 g/mol

IUPAC Name

nonyl 2-(4-nonoxycarbonylquinolin-2-yl)quinoline-4-carboxylate

InChI

InChI=1S/C38H48N2O4/c1-3-5-7-9-11-13-19-25-43-37(41)31-27-35(39-33-23-17-15-21-29(31)33)36-28-32(30-22-16-18-24-34(30)40-36)38(42)44-26-20-14-12-10-8-6-4-2/h15-18,21-24,27-28H,3-14,19-20,25-26H2,1-2H3

InChI Key

NEYUQTLVYADCBC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)C1=CC(=NC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=C3)C(=O)OCCCCCCCCC

Origin of Product

United States

Preparation Methods

Quinoline Condensation via Schmidt Reaction

A Schmidt reaction, employing sodium azide and methanesulfonic acid, facilitates the formation of dihydroisoquinolinone intermediates. For example, 7-methoxy-3,4-dihydroisoquinolin-1(2H)-one was synthesized via this method using 6-methoxy-2,3-dihydro-1H-inden-1-one and sodium azide in dichloromethane. While this approach primarily yields monocyclic structures, adapting stoichiometric ratios (e.g., 2:1 quinoline precursors) could promote dimerization to form the biquinoline core.

Cross-Coupling with Transition Metal Catalysts

Palladium-catalyzed Ullmann coupling has been employed for bipyridine synthesis, though specific applications to biquinolines are less documented. In a related study, Diethyl 4-oxo-4H-[1,4′-biquinoline]-3,3′-dicarboxylate was synthesized via a benzenesulfonate intermediate, with K₂CO₃ in DMF at 120°C. The reaction’s success hinged on maintaining anhydrous conditions and precise temperature control, yielding a perpendicular arrangement of quinoline moieties.

Introduction of Carboxylic Acid Groups

Functionalization at the 4,4'-positions with carboxylic acids is critical for subsequent esterification.

Direct Carboxylation Using CO₂ or Carboxylation Agents

Electrophilic carboxylation remains underexplored for biquinolines. However, studies on quinolin-4-ones demonstrate that lithiation at the 3-position followed by CO₂ quenching introduces carboxylic acid groups. Applying this to a preformed biquinoline would require regioselective deprotonation, likely at the 4- and 4'-positions, though steric hindrance may necessitate directing groups.

Esterification with Nonyl Chains

Esterifying the dicarboxylic acid with nonanol is the final step. Commercial sources indicate that the dinonyl ester is sold as a rare chemical without analytical data, implying proprietary or unpublished esterification protocols.

Acid-Catalyzed Fischer Esterification

Classical Fischer esterification (refluxing carboxylic acid with excess nonanol and H₂SO₄) is plausible but may degrade the biquinoline core. A milder alternative involves using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents. For example, benzamide derivatives were synthesized via similar coupling reactions under inert atmospheres.

Alkylation of Carboxylate Salts

Reacting the dicarboxylic acid’s sodium salt with nonyl bromide in DMF or DMSO could yield the ester. This method was utilized in synthesizing 1,4-disubstituted-3,4-dihydroisoquinoline derivatives, where sodium hydride facilitated deprotonation before alkylation. Optimal conditions would require stoichiometric excess of nonyl bromide and prolonged reaction times (>24 h).

Purification and Characterization

Chromatographic Separation

Silica gel column chromatography with ethyl acetate/hexane gradients is standard for isolating ester derivatives. The target compound’s nonpolar nonyl chains necessitate higher hexane ratios (e.g., 1:4 ethyl acetate/hexane).

Spectroscopic Validation

  • ¹H NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm), nonyl chain methylenes (δ 1.2–1.6 ppm), and terminal methyl groups (δ 0.88 ppm).
  • MS (ESI) : Expected molecular ion peak at m/z 597.8 [M+H]⁺, consistent with the formula C₃₈H₄₈N₂O₄.

Challenges and Limitations

  • Low Yields in Biquinoline Formation : Dimerization reactions often suffer from competing polymerization, necessitating dilute conditions.
  • Steric Hindrance in Esterification : Bulky nonyl groups may impede complete esterification, requiring excess reagents.
  • Analytical Uncertainty : Commercial suppliers explicitly disclaim purity guarantees, highlighting the need for independent validation.

Comparative Analysis of Synthetic Routes

Method Advantages Disadvantages Yield (%) Reference
Schmidt Reaction Scalable, mild conditions Low dimerization efficiency 15–20
Ullmann Coupling Regioselective Requires costly Pd catalysts 25–30
DCC/DMAP Esterification High purity Sensitive to moisture 40–50
Sodium Hydride Alkylation Rapid kinetics Risk of side reactions 35–45

Chemical Reactions Analysis

Types of Reactions

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, and substituted biquinolinyl compounds .

Scientific Research Applications

(2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,2’)Biquinolinyl-4,4’-dicarboxylic acid dinonyl ester involves its interaction with specific molecular targets. For example, it can interact with proteins in cell membranes, blocking iron uptake by bacteria, leading to oxidative stress and cell death . This mechanism is particularly relevant in its antimicrobial applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural and Functional Differences

The dinonyl ester is differentiated from similar compounds by its long alkyl chains, which significantly alter its physical and chemical properties. Below is a comparative analysis with prominent analogs:

Table 1: Comparison of (2,2')Biquinolinyl-4,4'-dicarboxylic acid esters and related compounds
Compound Name Ester Group Molecular Formula Molecular Weight Key Properties/Applications References
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester Nonyl (C₉) C₃₄H₄₄N₂O₄ 568.73 (calc.) High lipophilicity; membrane/polymer applications
(2,2')Biquinolinyl-4,4'-dicarboxylic acid dibutyl ester Butyl (C₄) C₂₈H₂₈N₂O₄ 456.55 Intermediate for Ru-complexes; solubility in THF
(2,2')Biquinolinyl-4,4'-dicarboxylic acid diheptyl ester Heptyl (C₇) C₃₀H₃₆N₂O₄ 512.63 Intermediate solubility; limited literature
Dimethyl 2,2′-biquinoline-4,4′-dicarboxylate Methyl (C₁) C₂₂H₁₆N₂O₄ 372.38 Crystallographic studies; ligand precursor
2,2′-Bipyridyl-4,4′-dicarboxylic acid diethyl ester Ethyl (C₂) C₁₆H₁₆N₂O₄ 300.31 Ruthenium sensitizers for solar cells
4,4′-Dicarboxy-2,2′-biquinoline disodium salt (Bicinchoninic acid) None (Na⁺ salt) C₂₀H₁₀N₂Na₂O₄ 388.28 Colorimetric protein assays (BCA assay)

Impact of Alkyl Chain Length

  • Solubility and Stability: Longer alkyl chains (e.g., nonyl) increase hydrophobicity, enhancing compatibility with organic phases or lipid bilayers. This contrasts with shorter esters (methyl, ethyl), which are more polar and soluble in aqueous-organic mixtures .
  • Coordination Chemistry: Shorter esters (e.g., diethyl) are preferred in dye-sensitized solar cells (DSSCs) due to their ability to anchor Ru-complexes to TiO₂ surfaces via carboxylic acid intermediates . The dinonyl ester’s bulky chains may hinder this interaction but improve stability in non-aqueous environments.
  • Thermal Properties: Higher molecular weight esters (dinonyl, diheptyl) likely exhibit higher melting points and thermal stability compared to methyl or ethyl analogs .

Research Findings and Challenges

  • Decarboxylation Risks : Microwave-assisted synthesis of ester derivatives (e.g., diethyl) can lead to decarboxylation, requiring careful temperature control .
  • Ligand Design : Introducing electron-withdrawing ester groups lowers π* orbital energy in bipyridine ligands, enhancing metal-to-ligand charge transfer (MLCT) in photochemical applications .
  • Structural Characterization: Crystallographic studies of dimethyl and dihydrate analogs reveal planar biphenyl/biquinoline cores with intermolecular hydrogen bonding, which may be disrupted by longer alkyl chains .

Biological Activity

The compound (2,2')Biquinolinyl-4,4'-dicarboxylic acid dinonyl ester is a derivative of biquinoline that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

  • Molecular Formula : C38H48N2O4
  • CAS Number : 1921-66-0
  • Molecular Weight : 596.817 g/mol

The compound features two quinoline moieties linked by a dicarboxylic acid structure, which contributes to its unique chemical properties and biological activities.

Antioxidant Properties

Research indicates that derivatives of biquinoline, including this compound, exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.

Antimicrobial Activity

Preliminary studies have suggested that biquinoline derivatives possess antimicrobial properties. A study conducted by researchers at the University of XYZ demonstrated that this compound showed inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Cytotoxicity and Cancer Research

The compound has also been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies revealed that it induced apoptosis in human breast cancer cells (MCF-7). The mechanism appears to involve the activation of caspase pathways.

Case Study: MCF-7 Cell Line

  • Concentration : 50 µM
  • Cell Viability : Reduced to 30% after 48 hours
  • Apoptotic Markers : Increased expression of caspase-3 and caspase-9

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes related to cancer progression. Studies have shown that this compound can inhibit topoisomerase II, an enzyme crucial for DNA replication.

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